N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-25-16-9-7-15(8-10-16)24-19-17(12-23-24)18(21-13-22-19)20-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKVOOOLIRQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Synthesis
This compound is synthesized through various methods involving the reaction of substituted pyrazoles with pyrimidine derivatives. The synthesis typically involves the following steps:
- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Pyrimidine Integration : The pyrazole is then reacted with a pyrimidine precursor to form the desired heterocyclic structure.
- Substitution Reactions : N-benzyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- A431 Vulvar Epidermal Carcinoma : The compound demonstrated potent anti-proliferative effects, leading to reduced cell viability and increased apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 15 | Induction of apoptosis |
| MCF7 (Breast) | 12 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10 | Activation of caspase pathways |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on several enzymes that are crucial in cancer progression and other diseases. Notably:
- Dihydrofolate Reductase (DHFR) : this compound showed competitive inhibition against DHFR, which is vital for DNA synthesis.
| Enzyme | Inhibition Type | Ki (nM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive | 25 |
| Acetylcholinesterase | Non-competitive | 30 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It was particularly effective against:
- Staphylococcus aureus : Exhibiting a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several studies have evaluated the biological activity of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported the compound's ability to induce apoptosis in A431 cells via mitochondrial pathways, leading to enhanced expression of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2.
- Enzyme Inhibition Assay : Another investigation highlighted its role as a potent inhibitor of DHFR, suggesting potential applications in cancer therapy where folate metabolism is critical.
- Antimicrobial Efficacy : A recent publication demonstrated its effectiveness against multi-drug resistant strains of bacteria, indicating a promising avenue for treating infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with substitutions on the pyrazole ring significantly influencing biological activity. Key analogs include:
1-(4-Methoxyphenyl) vs. 1-(2,4-Dimethylphenyl)
- N-Benzyl-1-(4-methoxyphenyl)-... : The para-methoxy group enhances hydrophobic interactions and may improve binding to ATP pockets in kinases .
Halogenated Derivatives
Modifications on the Benzylamine Group
The N-benzyl group is critical for target engagement. Variations include:
Benzyl vs. Substituted Benzyl
- 1-(tert-Butyl)-3-(1-naphthyl)-... (1NA-PP1) : A bulky tert-butyl group improves selectivity for atypical PKC isoforms, demonstrating substituent-dependent kinase specificity .
- N-(2-Methoxyethyl)-1-(4-chlorobenzyl)-... : A methoxyethyl chain increases solubility but may reduce binding affinity compared to benzyl .
Hybrid Scaffolds and Additional Rings
Anti-Cancer Activity
- Compounds 36 and 37 (): Para-dimethoxy (IC₅₀ = 9.8 nM) and para-dimethylamino (IC₅₀ = 10.2 nM) substituents confer high anti-breast cancer activity via ATP-binding site interactions. The target compound’s methoxy group may mimic these effects .
Structural and Physicochemical Comparison Table
Q & A
Basic Question: How can researchers optimize the synthesis of N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves:
- Alkylation/condensation reactions : Use phase transfer catalysts (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) to enhance nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine core .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol) during intermediate formation to prevent side reactions .
- Purification : Employ recrystallization from acetonitrile or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF or ethanol | 50–85% |
| Catalyst | Phase transfer | +20% yield |
Basic Question: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl at N4, phenyl at C1) via chemical shifts (δ 3.8 ppm for OCH₃) .
- X-ray Crystallography : Resolves 3D conformation, bond angles (e.g., 120° for pyrimidine ring), and intermolecular interactions (e.g., π-π stacking) .
- DFT Calculations : Predicts electronic properties (HOMO-LUMO gaps ~4.5 eV) and optimizes geometry for docking studies .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line origin, ATP concentration in kinase assays) .
- Compound stability : Monitor degradation via HPLC under storage conditions (e.g., -20°C in DMSO) .
- Orthogonal assays : Validate kinase inhibition (e.g., RET, CDK2) using biochemical (FRET-based) and cellular (phospho-ERK1/2 Western blot) methods .
Example : A study reported RET kinase IC₅₀ = 100 nM in MCF-7 cells but 500 nM in HEK293; differences were attributed to endogenous kinase expression levels .
Advanced Question: What strategies ensure selectivity of this compound for specific kinase targets?
Methodological Answer:
- Kinase profiling : Screen against panels (e.g., 50+ kinases) to identify off-target effects. For example, selectivity over VEGFR2 is achieved by modifying the N-benzyl group .
- Docking studies : Design derivatives with extended hydrophobic side chains to occupy kinase back pockets (e.g., RET vs. ABL1 selectivity) .
Key Data :
| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. RET) |
|---|---|---|
| RET | 100 | 1 |
| CDK2 | 1,200 | 12 |
| VEGFR2 | >10,000 | >100 |
Advanced Question: How do substituents on the benzyl or methoxyphenyl groups affect biological activity?
Methodological Answer:
- Methoxy position : Para-methoxy (vs. ortho) enhances solubility and target binding (e.g., logP reduction from 3.2 to 2.8) .
- Halogen substitution : Chlorine at benzyl improves anticancer activity (IC₅₀ = 1.2 µM vs. 3.5 µM for non-halogenated analogs) .
- Bulkier groups : Trimethoxyphenyl increases lipophilicity, enhancing blood-brain barrier penetration .
SAR Table :
| Substituent (R) | Target Activity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 4-OCH₃ | RET: 100 nM | 25 |
| 3-Cl | CDK2: 1.2 µM | 18 |
| 3,4,5-OCH₃ | Tubulin: 0.8 µM | 12 |
Basic Question: What methods are recommended for assessing purity and stability during storage?
Methodological Answer:
- HPLC : Use C18 columns (ACN/water gradient) to detect impurities (<0.5%) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ = 348.15 m/z) and degradation products .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates room-temperature stability .
Advanced Question: How can solubility limitations in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO + 5% PEG-400 in saline for IP/IV administration .
- Prodrug design : Introduce phosphate esters at the amine group to enhance aqueous solubility (e.g., 10-fold increase) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) to improve bioavailability .
Advanced Question: What mechanistic studies are critical to elucidate its mode of action?
Methodological Answer:
- Target identification : Use affinity chromatography (immobilized compound) with MS/MS to pull down binding proteins (e.g., kinases, tubulin) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein melting shifts (~3°C for RET) .
- CRISPR knockout : Validate RET dependency in cancer cell lines (e.g., 80% growth inhibition in RET-positive lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
